3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c10-6-1-2-8-7(5-6)9-3-4-11-8;/h1-2,5,9-10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUONSJRMSKBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662967 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-86-9 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride typically involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide (NaOH) in water at room temperature . This method is robust, metal catalyst-free, and offers high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and various halides can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol exhibit promising anticancer properties. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to inhibit tumor growth has been linked to its interaction with cellular mechanisms that regulate cell cycle and apoptosis .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It appears to offer protection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol can mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses .
Herbicide Development
In agricultural research, compounds similar to 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol have been explored for their herbicidal properties. These compounds can inhibit specific enzymes involved in plant growth regulation, making them potential candidates for developing new herbicides with lower environmental impact compared to traditional chemicals .
Polymer Additives
The compound is being evaluated as an additive in polymer formulations due to its potential to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the material's resistance to degradation under thermal stress .
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in industrial processes .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Innovation: Domino reactions (e.g., aza-Piancatelli) enable efficient construction of benzoxazine cores, reducing step counts and improving yields .
- Drug Development : Derivatives with trifluoromethyl or piperidinyl groups (e.g., MDVN1001) show promise in dual kinase inhibition, highlighting the scaffold’s versatility .
- Agrochemical Potential: Triazinane-dione derivatives (e.g., CAS 201677-59-0) demonstrate herbicidal activity, driven by electron-withdrawing substituents .
Biological Activity
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride (CAS No. 1185296-86-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.63 g/mol
The synthesis of this compound typically involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide (NaOH) at room temperature. This method allows for the formation of the benzoxazine structure, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been documented in various studies. Below are key areas where this compound exhibits significant effects:
1. Neuropharmacological Effects
Recent studies have highlighted the potential of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol derivatives as antagonists for the 5-HT6 receptor , which is implicated in cognitive function and mood regulation. These compounds demonstrated subnanomolar affinities for the receptor and good brain penetration in rat models .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicate that it possesses effective antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
3. Antitumor Activity
Research into the antitumor potential of benzoxazine derivatives has revealed their ability to inhibit tumor cell proliferation. For instance, certain derivatives have been tested against cancer cell lines and exhibited cytotoxic effects, suggesting their utility in cancer therapy .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Antagonism of 5-HT6 receptor | |
| Antimicrobial | Effective against bacteria and fungi | |
| Antitumor | Inhibition of tumor cell proliferation |
Case Study 1: Neuropharmacological Evaluation
A study evaluated various derivatives of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol for their effects on cognitive function in rodent models. The results indicated that these compounds could enhance memory retention and reduce anxiety-like behaviors, supporting their potential use in treating neurodegenerative disorders .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of benzoxazine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans, this compound exhibited significant inhibition at concentrations below 100 µg/mL .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets:
- Nucleophilic Substitution: The compound acts as a nucleophile in biochemical reactions, forming covalent bonds with electrophilic centers.
- Receptor Binding: Its affinity for neurotransmitter receptors suggests a mechanism involving modulation of neurotransmitter systems, particularly serotonin pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via cyclization of 2-amino-4-chloro-6-nitrophenol with 2-chloroacetyl chloride in the presence of potassium carbonate and 18-crown-6 in DMF. Subsequent reduction with Pd/C in methanol and triethylamine yields the amine intermediate, which is then converted to the hydrochloride salt. Optimization includes controlling reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for nitrophenol to chloroacetyl chloride), and purification via recrystallization from ethanol/water mixtures to achieve >98% purity .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodology :
- 1H NMR : Analyze in DMSO-d6 at 400 MHz. Key signals include aromatic protons (δ 6.8–7.2 ppm, multiplet), oxazine ring protons (δ 3.5–4.2 ppm, coupling constants J = 10–12 Hz for diastereotopic protons), and hydroxyl protons (δ 9.2 ppm, broad singlet) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to confirm purity (>95%) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .
Q. What are the critical considerations for designing structure-activity relationship (SAR) studies on benzoxazine derivatives?
- Methodology : Focus on substituent effects at the 6-position (e.g., hydroxyl, halogen, or trifluoromethyl groups) to modulate solubility and target binding. For example, introducing electron-withdrawing groups (e.g., Cl, CF3) enhances metabolic stability, while hydroxyl groups improve water solubility. Use computational tools like molecular docking (AutoDock Vina) to predict binding modes to targets such as MAGL or mineralocorticoid receptors .
Advanced Research Questions
Q. How can bioisosteric transformations be applied to develop potent MAGL inhibitors from the benzoxazine scaffold?
- Methodology : Replace the 3-oxo group with spirocyclic moieties (e.g., azetidine or piperidine rings) to enhance reversible enzyme inhibition. Evaluate inhibitory potency (IC50) using fluorometric assays with 4-nitrophenyl acetate as a substrate. Optimize pharmacokinetics by introducing lipophilic substituents (e.g., trifluoromethylpyridine) to improve blood-brain barrier penetration .
Q. What strategies are effective for crystallizing benzoxazine derivatives to study polymorphism and formulation stability?
- Methodology : Screen solvents (e.g., acetone, ethyl acetate) under controlled cooling rates (0.5°C/min) to isolate stable polymorphs. Characterize crystalline forms via X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). For example, Form B of a related triazinane-dione derivative exhibits superior thermal stability (melting point >200°C) and bioavailability compared to amorphous forms .
Q. How can stereoselective synthesis of benzoxazine derivatives be achieved using cascade reactions?
- Methodology : Employ epoxide-opening cyclization followed by Smiles rearrangement to construct chiral centers. For instance, reaction of 2-nitrophenol with glycidyl ethers in the presence of BF3·OEt2 yields enantiomerically pure dihydrobenzoxazines (e.g., 3n and 3o with >90% ee). Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .
Q. What in silico approaches are recommended to predict ADMET properties of novel benzoxazine-based drug candidates?
- Methodology : Use QSAR models (e.g., SwissADME) to predict logP (<3 for optimal solubility), CYP450 inhibition, and hERG channel binding. Molecular dynamics simulations (AMBER) can assess target binding persistence (e.g., AZD9977’s interaction with mineralocorticoid receptors over 100 ns trajectories) .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in yields (e.g., 54% vs. 50% for derivatives 3n and 3o ) may arise from solvent purity or catalyst activity. Standardize reagent sources and pre-dry solvents over molecular sieves.
- Polymorph Stability : Conflicting DSC data for crystalline forms necessitate reproducibility studies using identical crystallization protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
